molecular formula CH6N2O2S B082010 Methanesulfonohydrazide CAS No. 10393-86-9

Methanesulfonohydrazide

Cat. No.: B082010
CAS No.: 10393-86-9
M. Wt: 110.14 g/mol
InChI Key: VKHZYWVEBNIRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonohydrazide is an organic compound with the molecular formula CH6N2O2S. It is a member of the sulfonyl hydrazides family and is widely used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonohydrazide can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with hydrazine hydrate. The reaction typically occurs under mild conditions, with the methanesulfonyl chloride being added dropwise to a solution of hydrazine hydrate in an appropriate solvent, such as ethanol or water. The reaction mixture is then stirred at room temperature until the reaction is complete.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form methanesulfonic acid.

    Reduction: It can be reduced to form methanesulfonamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Methanesulfonic acid.

    Reduction: Methanesulfonamide.

    Substitution: Various substituted sulfonyl hydrazides, depending on the nucleophile used.

Scientific Research Applications

Methanesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Methanesulfonohydrazide can be compared with other sulfonyl hydrazides, such as:

    Methanesulfonamide: Similar in structure but lacks the hydrazide group.

    Methanesulfonic acid: An oxidized form of this compound.

    Methanesulfonyl chloride: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual functionality as both a sulfonyl and a hydrazide compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZYWVEBNIRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296565
Record name methanesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10393-86-9
Record name 10393-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methanesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
Methanesulfonohydrazide
Reactant of Route 3
Methanesulfonohydrazide
Reactant of Route 4
Methanesulfonohydrazide
Reactant of Route 5
Methanesulfonohydrazide
Reactant of Route 6
Methanesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.